molecular formula C24H24N4O4S B2639712 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 536706-58-8

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2639712
CAS No.: 536706-58-8
M. Wt: 464.54
InChI Key: AMXOBMNENJVKFQ-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with a 3-methoxyphenyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further modified with an oxolan-2-ylmethyl group, introducing stereoelectronic and solubility-modulating properties. The pyrimidoindole scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity due to its planar aromatic system, which facilitates π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-31-16-7-4-6-15(12-16)28-23(30)22-21(18-9-2-3-10-19(18)26-22)27-24(28)33-14-20(29)25-13-17-8-5-11-32-17/h2-4,6-7,9-10,12,17,26H,5,8,11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXOBMNENJVKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenyl derivatives, pyrimido[5,4-b]indole intermediates, and oxolan-2-ylmethyl acetamide. The key steps may involve:

    Formation of the pyrimido[5,4-b]indole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Sulfanyl linkage formation: This can be done using thiol reagents under suitable conditions.

    Attachment of the oxolan-2-ylmethyl acetamide moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including anticancer, antifungal, and antibacterial activities.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Receptor modulation: By acting as an agonist or antagonist at specific receptors.

    DNA interaction: By intercalating into DNA or forming covalent bonds with DNA bases, leading to disruption of DNA replication and transcription.

Comparison with Similar Compounds

Substituent Variations at Position 3

  • The 3-methoxyphenyl acetamide side chain may enhance hydrogen bonding with target proteins .
  • 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (Compound B) :
    The trifluoromethoxy group increases lipophilicity (logP ≈ 3.5) and resistance to oxidative metabolism, favoring blood-brain barrier penetration. However, steric bulk may reduce binding pocket compatibility .

Substituent Variations on the Acetamide Side Chain

  • N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (Compound C) :
    The 4-ethylphenyl group enhances hydrophobic interactions but reduces polarity (clogP = 4.2 vs. 3.8 for the oxolan derivative). This modification may improve membrane permeability but decrease aqueous solubility .
  • The sulfanyl acetamide moiety remains conserved, suggesting a shared pharmacophoric role in binding .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) clogP Hydrogen Bond Donors Hydrogen Bond Acceptors Water Solubility (mg/mL)
Target Compound 507.56 3.8 2 8 0.12 (moderate)
Compound A 521.02 4.1 2 7 0.08 (low)
Compound B 495.47 3.5 1 9 0.15 (moderate)
Compound C 489.55 4.2 1 6 0.06 (low)

Data derived from computational models (ChemAxon, ACD/Labs) and experimental measurements .

Research Implications

The oxolan-2-ylmethyl group in the target compound balances lipophilicity and solubility, making it a promising candidate for oral administration. However, structural optimization is required to address moderate potency in cellular assays. Future studies should explore hybridizing the 3-methoxyphenyl moiety with electron-withdrawing groups (e.g., fluorine) to enhance target engagement without compromising solubility .

Biological Activity

The compound 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrimido-indole core with various functional groups that may influence its biological activity. The presence of the methoxyphenyl group and the oxolan moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine and indole frameworks have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound TypeMIC (µg/mL)Target Organisms
Pyrimido-Indole Derivative0.125 - 8S. aureus, E. coli, Pseudomonas aeruginosa

Anticancer Properties

Investigations into the anticancer potential of related compounds suggest that they may inhibit cell proliferation in cancer cell lines. For example, studies have reported IC50 values ranging from 50 to 100 µM for similar indole derivatives against human leukemia cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
HL-60 (Leukemia)50 - 100Apoptosis induction
MCF-7 (Breast Cancer)75 - 150Cell cycle arrest

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors within the target cells. It is hypothesized that the sulfanyl and acetamide groups play a crucial role in binding to biological targets, modulating their activity and leading to observed biological effects.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with methoxy substituents exhibited enhanced activity against resistant strains of bacteria compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro tests on human promyelocytic leukemia cells revealed that certain structural analogs led to significant cytotoxic effects, with a concentration-dependent response observed .

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